molecular formula C28H31ClFNO3 B14798687 benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate

benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate

Número de catálogo: B14798687
Peso molecular: 484.0 g/mol
Clave InChI: OWJOLPLPQSNCIM-AZKKKJBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a stereochemically defined (2S)-configured pentanoate backbone with multiple functional groups:

  • 4-Amino group: Likely critical for hydrogen bonding or ionic interactions with biological targets.
  • 2-(Ethoxymethyl) and 2-methyl groups: These substituents likely influence steric bulk and metabolic stability.

The ester linkage (benzyl group) suggests a prodrug design, improving oral bioavailability by masking polar functionalities.

Propiedades

Fórmula molecular

C28H31ClFNO3

Peso molecular

484.0 g/mol

Nombre IUPAC

benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate

InChI

InChI=1S/C28H31ClFNO3/c1-3-33-19-28(2,27(32)34-18-21-7-5-4-6-8-21)17-24(31)15-20-9-11-22(12-10-20)25-16-23(29)13-14-26(25)30/h4-14,16,24H,3,15,17-19,31H2,1-2H3/t24?,28-/m0/s1

Clave InChI

OWJOLPLPQSNCIM-AZKKKJBWSA-N

SMILES isomérico

CCOC[C@](C)(CC(CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)F)N)C(=O)OCC3=CC=CC=C3

SMILES canónico

CCOCC(C)(CC(CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)F)N)C(=O)OCC3=CC=CC=C3

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Modifications and Therapeutic Implications

a) Benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate ()
  • Key differences: Replaces the 4-amino group with a tetrazole ring, a bioisostere for carboxylic acids, enhancing binding to angiotensin receptors. Retains a benzyl ester but lacks halogenation on the biphenyl system.
  • The absence of chloro/fluoro substituents may reduce metabolic stability compared to the target compound .
b) Vidupiprant ()
  • Structure : Contains a 5-chloro-2-fluorophenyl group and a sulfonamide-carbamoyl backbone.
  • Key similarity : Shared halogenation pattern (Cl/F) may confer similar resistance to oxidative metabolism.
  • Therapeutic role : Approved as an antiasthmatic, highlighting the role of halogenated aromatic systems in modulating inflammatory pathways. This suggests the target compound could target respiratory or immune-related receptors .
c) SANOFI-AVENTIS Derivative ()
  • Structure: Features a benzyl-cyclohexyl-amino core with ethoxymethyl and hydroxypropyl groups.
  • Key comparison: Ethoxymethyl groups in both compounds may improve solubility compared to purely alkyl chains.

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) LogP* (Predicted) Therapeutic Inference
Target Compound 5-Cl-2-F-biphenyl, ethoxymethyl ~470 (estimated) ~4.5 Potential CNS or anti-inflammatory agent
Compound (Valsartan analog) Tetrazole, hydroxypentanoyl ~600 (estimated) ~3.8 Antihypertensive
Vidupiprant 5-Cl-2-F-phenyl, sulfonamide ~550 (reported) ~3.2 Antiasthmatic
SANOFI Derivative () Ethoxymethyl, hydroxypropyl ~700 (estimated) ~5.1 Neurokinin/protease inhibition

*LogP values estimated using fragment-based methods.

Q & A

Q. Q1: What are the critical steps for synthesizing benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Protecting Groups : Use benzyl esters to protect carboxylic acid moieties during coupling reactions (e.g., peptide bond formation) to prevent side reactions .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to maintain the (2S) configuration during amino acid coupling .
  • Coupling Reactions : Optimize Suzuki-Miyaura cross-coupling for the biphenyl segment (4-(5-chloro-2-fluorophenyl)phenyl) using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to enhance yield .
  • Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .

Advanced Synthesis Challenges

Q. Q2: How can researchers address low enantiomeric excess (ee) in the final product?

Methodological Answer:

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify ee .
  • Kinetic Resolution : Use enzymatic catalysts (e.g., lipases) during esterification steps to selectively hydrolyze undesired enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and selectively transform intermediates .

Basic Analytical Characterization

Q. Q3: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR : Assign stereochemistry using ¹H-¹H COSY and NOESY to confirm spatial relationships between substituents (e.g., ethoxymethyl and methyl groups) .
  • FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1730 cm⁻¹) functional groups to verify synthetic steps .
  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ ion) and purity (>98%) .

Advanced Structural Elucidation

Q. Q4: How can X-ray crystallography resolve ambiguities in the stereochemical configuration?

Methodological Answer:

  • Crystal Growth : Recrystallize the compound from a 1:1 dichloromethane/hexane mixture at -20°C to obtain single crystals .
  • Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) to collect diffraction data at 100 K. Refine structures with SHELX software to determine absolute configuration .
  • Validation : Compare experimental bond lengths and angles with DFT-optimized structures (e.g., Gaussian 16) to confirm accuracy .

Stability & Degradation Studies

Q. Q5: How should researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions for 24 hours .
  • HPLC Monitoring : Quantify degradation products using a validated gradient method (e.g., 0.1% TFA in water/acetonitrile) .
  • LC-MS/MS : Identify hydrolyzed products (e.g., free amine or carboxylic acid) via fragmentation patterns .

Data Contradiction Analysis

Q. Q6: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Solvent Effects : Re-acquire spectra in deuterated DMSO to assess hydrogen bonding interactions that shift NH or OH peaks .
  • Impurity Profiling : Use 2D HSQC to detect trace impurities (e.g., unreacted intermediates) causing signal overlap .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility (e.g., ethoxymethyl rotation) masking true chemical shifts .

Biological Activity Profiling (Advanced)

Q. Q7: What in vitro assays are suitable for evaluating kinase inhibition potential?

Methodological Answer:

  • Kinase Panel Screening : Use a radiometric assay (³³P-ATP) against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify targets .
  • IC₅₀ Determination : Perform dose-response curves with 10-dose dilutions (1 nM–10 µM) and fit data using GraphPad Prism .
  • Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa) pre-treated with the compound .

Mechanistic Studies (Advanced)

Q. Q8: How can isotopic labeling elucidate metabolic pathways of this compound?

Methodological Answer:

  • ¹³C-Labeling : Synthesize a ¹³C-labeled analog at the ethoxymethyl group using ¹³C-ethanol in the esterification step .
  • Tracing Metabolites : Administer the labeled compound to hepatocytes and analyze metabolites via HR-MS to identify hydroxylation or demethylation sites .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C/¹³C variants to determine rate-limiting steps in metabolic degradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.